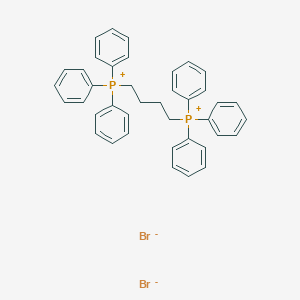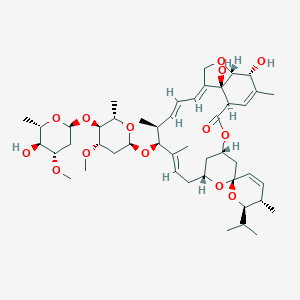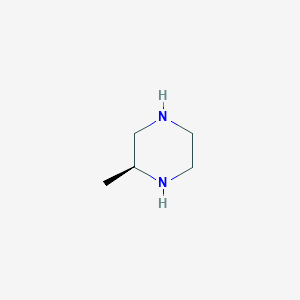
Tetramethylenebis(triphenylphosphonium) dibromide
説明
Tetramethylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C40H38Br2P2 . It has a molecular weight of 740.5 g/mol . This compound is used in the synthesis of squalene and in the conversion of α-diketones to cyclohexa-1,3-dienes .
Synthesis Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is used in the synthesis of squalene . It is also used in the conversion of α-diketones to cyclohexa-1,3-dienes .Molecular Structure Analysis
The molecular structure of Tetramethylenebis(triphenylphosphonium) dibromide is represented by the SMILES notation:C1=CC=C (C=C1) [P+] (CCCC [P+] (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4) (C5=CC=CC=C5)C6=CC=CC=C6. [Br-]. [Br-] . Chemical Reactions Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is involved in the synthesis of squalene and the conversion of α-diketones to cyclohexa-1,3-dienes .Physical And Chemical Properties Analysis
Tetramethylenebis(triphenylphosphonium) dibromide is a hygroscopic compound . It has a melting point of 292°C to 293°C .科学的研究の応用
Synthesis of Squalene
Tetramethylenebis(triphenylphosphonium bromide) is used in the synthesis of squalene . Squalene is a natural organic compound that is a precursor in the biosynthesis of steroids. It has potential applications in the pharmaceutical industry, particularly in the production of drugs and vaccines.
Conversion of α-Diketones to Cyclohexa-1,3-dienes
This compound is also used in the conversion of α-diketones to cyclohexa-1,3-dienes . Cyclohexa-1,3-dienes are important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Surface Modification of Silica Nanoparticles
In some studies, Tetramethylenebis(triphenylphosphonium bromide) has been used to modify the surface of silica nanoparticles . This modification can enhance the properties of the nanoparticles, making them more suitable for various applications, such as drug delivery systems and diagnostic tools.
Positron Emission Tomography (PET) Agent
The modified silica nanoparticles with Tetramethylenebis(triphenylphosphonium bromide) have potential applications as a positron emission tomography (PET) agent . PET is a type of imaging test that helps reveal how tissues and organs are functioning, and it’s widely used in the field of medical diagnostics.
Safety And Hazards
Tetramethylenebis(triphenylphosphonium) dibromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of inhalation, it is recommended to move the victim to fresh air . If it comes in contact with the eyes, rinse cautiously with water for several minutes . It should be stored away from oxidizing agents, in a cool, dry condition in a well-sealed container .
特性
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXVDWCEPLDDY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935218 | |
| Record name | (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylenebis(triphenylphosphonium bromide) | |
CAS RN |
15546-42-6 | |
| Record name | Tetramethylenebis(triphenylphosphonium) dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylenebis[triphenylphosphonium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)












